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Abstract
Faxeladol is a centrally acting analgesic agent with a dual mechanism of action, functioning as

both an opioid receptor agonist and a serotonin-norepinephrine reuptake inhibitor (SNRI).

Developed in the late 1970s by Grünenthal GmbH, it is structurally related to tramadol and

ciramadol.[1][2] While it has shown slightly greater potency than tramadol in early studies, its

development was halted, and it has never been marketed for medical use, partly due to a

higher incidence of seizures observed in preclinical research.[2] This guide provides a

comprehensive overview of the available technical information on Faxeladol, including its

chemical structure, physicochemical properties, pharmacological profile, and associated

signaling pathways.

Chemical Structure and Identifiers
Faxeladol, with the IUPAC name 3-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]phenol, is a

synthetic molecule belonging to the benzenoid class.[2][3] Its chemical structure is

characterized by a phenol ring attached to a cyclohexane ring, which in turn is substituted with

a dimethylaminomethyl group.
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Identifier Value

IUPAC Name
3-[(1R,2R)-2-

[(dimethylamino)methyl]cyclohexyl]phenol

SMILES
CN(C)C[C@@H]1CCCC[C@H]1C2=CC(=CC=

C2)O

CAS Number 433265-65-7

PubChem CID 9813414

Molecular Formula C₁₅H₂₃NO

Molecular Weight 233.36 g/mol

Exact Mass 233.1780 g/mol

Physicochemical Properties
Limited experimental data is available for the physicochemical properties of Faxeladol. The

following table summarizes the known information.

Property Value

Appearance Data not available

Melting Point Data not available

Boiling Point Data not available

Solubility Soluble in DMSO, not in water.

pKa Data not available

Elemental Analysis C: 77.21%, H: 9.94%, N: 6.00%, O: 6.86%

Pharmacological Profile
Faxeladol exhibits a dual mechanism of action, contributing to its analgesic effects.

Mechanism of Action
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Faxeladol's primary pharmacological activities are:

Opioid Receptor Agonism: It acts as an agonist at opioid receptors, which is a key

mechanism for its analgesic properties. The specific affinities for mu (µ), delta (δ), and kappa

(κ) opioid receptors have not been quantitatively reported in publicly available literature.

Serotonin and Norepinephrine Reuptake Inhibition: Similar to tramadol, Faxeladol inhibits

the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft. This action is

believed to contribute to its analgesic effects, particularly in neuropathic pain, and may also

confer antidepressant properties.

Pharmacodynamics
Early comparative studies in the 1970s indicated that Faxeladol is slightly more potent as an

analgesic than tramadol. However, these studies also revealed a higher propensity for inducing

seizures, a known side effect of tramadol that is thought to be related to its serotonergic and

noradrenergic activity.

Quantitative data on the binding affinities (Ki) and functional potencies (EC50 or IC50) of

Faxeladol at opioid receptors and monoamine transporters are not readily available in the

scientific literature.

Signaling Pathways
The dual mechanism of action of Faxeladol suggests its involvement in two primary signaling

pathways: the opioid receptor signaling cascade and the modulation of serotonergic and

noradrenergic neurotransmission.

Opioid Receptor Signaling
As an opioid agonist, Faxeladol likely activates G protein-coupled opioid receptors. This

activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic

AMP (cAMP) levels, and the modulation of ion channels. Specifically, it is expected to activate

inwardly rectifying potassium channels and inhibit voltage-gated calcium channels. The net

effect of these actions is a reduction in neuronal excitability and the inhibition of pain signal

transmission.
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Opioid Receptor Signaling Pathway for Faxeladol.
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Serotonin and Norepinephrine Reuptake Inhibition
By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET),

Faxeladol increases the concentration of these neurotransmitters in the synaptic cleft. This

enhanced monoaminergic neurotransmission in descending pain pathways is thought to

modulate pain perception.
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Mechanism of Serotonin and Norepinephrine Reuptake Inhibition by Faxeladol.

Synthesis
A detailed, peer-reviewed synthesis protocol for Faxeladol is not readily available in the public

domain. However, based on its structure and the synthesis of structurally similar compounds

like tramadol, a plausible synthetic route would involve a Mannich reaction followed by a

Grignard reaction.
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A general experimental workflow for a potential synthesis is outlined below.

Starting Materials:
- Cyclohexanone

- Dimethylamine HCl
- Paraformaldehyde

Mannich Reaction 2-(dimethylaminomethyl)
cyclohexanone

Grignard Reaction

Grignard Reagent:
3-methoxyphenylmagnesium

bromide

Racemic cis/trans mixture of
1-(3-methoxyphenyl)-2-

((dimethylamino)methyl)cyclohexanol
Demethylation Faxeladol

(racemic mixture)
Chiral Separation

(e.g., chromatography) (1R,2R)-Faxeladol

Click to download full resolution via product page

Plausible Synthetic Workflow for Faxeladol.

Note: This represents a generalized synthetic strategy. Specific reaction conditions, such as

solvents, temperatures, and catalysts, would require experimental optimization.

Pharmacokinetics
There is a lack of published data on the absorption, distribution, metabolism, and excretion

(ADME) of Faxeladol in any species.

Conclusion
Faxeladol is a synthetic opioid analgesic with a dual mechanism of action that also

encompasses the inhibition of serotonin and norepinephrine reuptake. While it demonstrated

slightly higher potency than tramadol in early studies, its development was not pursued, likely

due to a higher risk of seizures. The available information on its specific physicochemical

properties, quantitative pharmacological parameters, and pharmacokinetics is limited. Further

research would be necessary to fully characterize this compound and explore its therapeutic

potential and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.medkoo.com/products/8183
https://en.wikipedia.org/wiki/Faxeladol
https://patents.google.com/patent/CN102838493A/en
https://patents.google.com/patent/CN102838493A/en
https://www.benchchem.com/product/b1672304#faxeladol-chemical-structure-and-properties
https://www.benchchem.com/product/b1672304#faxeladol-chemical-structure-and-properties
https://www.benchchem.com/product/b1672304#faxeladol-chemical-structure-and-properties
https://www.benchchem.com/product/b1672304#faxeladol-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1672304?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

